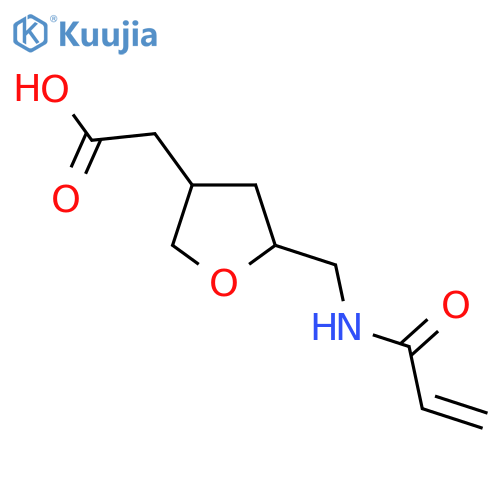

Cas no 2305561-56-0 (2-{5-(prop-2-enamido)methyloxolan-3-yl}acetic acid)

2305561-56-0 structure

商品名:2-{5-(prop-2-enamido)methyloxolan-3-yl}acetic acid

2-{5-(prop-2-enamido)methyloxolan-3-yl}acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-[5-[(Prop-2-enoylamino)methyl]oxolan-3-yl]acetic acid

- 2-{5-[(prop-2-enamido)methyl]oxolan-3-yl}acetic acid

- 2305561-56-0

- Z3490366580

- 2-(5-(Acrylamidomethyl)tetrahydrofuran-3-yl)acetic acid

- EN300-26576629

- 2-{5-(prop-2-enamido)methyloxolan-3-yl}acetic acid

-

- インチ: 1S/C10H15NO4/c1-2-9(12)11-5-8-3-7(6-15-8)4-10(13)14/h2,7-8H,1,3-6H2,(H,11,12)(H,13,14)

- InChIKey: JRXXDXLGNWTNAA-UHFFFAOYSA-N

- ほほえんだ: O1CC(CC(=O)O)CC1CNC(C=C)=O

計算された属性

- せいみつぶんしりょう: 213.10010796g/mol

- どういたいしつりょう: 213.10010796g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 264

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6Ų

- 疎水性パラメータ計算基準値(XlogP): -0.1

2-{5-(prop-2-enamido)methyloxolan-3-yl}acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26576629-0.05g |

2-{5-[(prop-2-enamido)methyl]oxolan-3-yl}acetic acid |

2305561-56-0 | 95.0% | 0.05g |

$246.0 | 2025-03-20 |

2-{5-(prop-2-enamido)methyloxolan-3-yl}acetic acid 関連文献

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

2305561-56-0 (2-{5-(prop-2-enamido)methyloxolan-3-yl}acetic acid) 関連製品

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬